molecular formula C11H13B3F12K3NO B8203586 Potassium 4-(1-pyrrolidinylcarbonyl)phenyltrifluoroborate

Potassium 4-(1-pyrrolidinylcarbonyl)phenyltrifluoroborate

Cat. No.: B8203586
M. Wt: 552.9 g/mol
InChI Key: ZCGCYTOSVPEIPJ-UHFFFAOYSA-N
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Description

Potassium 4-(1-pyrrolidinylcarbonyl)phenyltrifluoroborate is a complex chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound consists of a phenyl group attached to a pyrrolidin-1-yl methanone moiety, with tripotassium and tritetrafluoroborate as counterions. The presence of these functional groups imparts distinctive chemical and physical characteristics to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripotassium;phenyl(pyrrolidin-1-yl)methanone;tritetrafluoroborate typically involves the reaction of phenyl(pyrrolidin-1-yl)methanone with potassium tetrafluoroborate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the addition of a base like potassium carbonate to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC) analysis .

Industrial Production Methods

In an industrial setting, the production of tripotassium;phenyl(pyrrolidin-1-yl)methanone;tritetrafluoroborate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(1-pyrrolidinylcarbonyl)phenyltrifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phenyl ketones, alcohols, and substituted pyrrolidin-1-yl derivatives. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Potassium 4-(1-pyrrolidinylcarbonyl)phenyltrifluoroborate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tripotassium;phenyl(pyrrolidin-1-yl)methanone;tritetrafluoroborate involves its interaction with specific molecular targets and pathways. The phenyl group and pyrrolidin-1-yl moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 4-(1-pyrrolidinylcarbonyl)phenyltrifluoroborate is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of tripotassium and tritetrafluoroborate enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

tripotassium;phenyl(pyrrolidin-1-yl)methanone;tritetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.3BF4.3K/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10;3*2-1(3,4)5;;;/h1-3,6-7H,4-5,8-9H2;;;;;;/q;3*-1;3*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGCYTOSVPEIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCN(C1)C(=O)C2=CC=CC=C2.[K+].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13B3F12K3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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